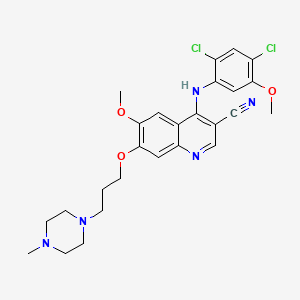

Bosutinib isomer

Description

Properties

CAS No. |

1391063-17-4 |

|---|---|

Molecular Formula |

C26H29Cl2N5O3 |

Molecular Weight |

530.4 g/mol |

IUPAC Name |

4-(3,5-dichloro-4-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |

InChI |

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-24-14-22-19(13-23(24)34-2)25(17(15-29)16-30-22)31-18-11-20(27)26(35-3)21(28)12-18/h11-14,16H,4-10H2,1-3H3,(H,30,31) |

InChI Key |

YCLIWTLPTXAGPQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C(=C4)Cl)OC)Cl)C#N)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF-06651481-00; PF 06651481 00; PF0665148100; Bosutinib Isomer I; |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Isomer of Bosutinib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosutinib, a potent dual inhibitor of Src and Abl kinases, is a critical therapeutic agent in the management of chronic myeloid leukemia (CML). However, the existence of a significant structural isomer, differing in the substitution pattern on the aniline ring, has been a notable issue in its research and development history. This technical guide provides an in-depth analysis of the chemical structure of this primary Bosutinib isomer, presenting a compilation of its physicochemical properties, biological activities, and the analytical methods crucial for its differentiation from the parent drug. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and a clear visualization of relevant biological pathways.

Introduction

Bosutinib is chemically described as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile.[1][2][3] Its efficacy as a tyrosine kinase inhibitor is well-established.[4] However, a significant challenge arose when it was discovered that a structural isomer was being inadvertently synthesized and, in some cases, used in preclinical studies under the assumption that it was authentic Bosutinib.[5][6][7][8] This isomer possesses a different arrangement of the chloro and methoxy groups on the anilino moiety, which, while structurally similar, can lead to variations in biological activity and physicochemical characteristics.[9][10] This guide focuses on elucidating the structure and properties of this key isomer.

Chemical Structures of Bosutinib and its Isomer

The primary structural difference between Bosutinib and its well-documented isomer lies in the substitution pattern of the 2,4-dichloro-5-methoxyaniline and 3,5-dichloro-4-methoxyaniline rings, respectively.

Bosutinib (Authentic)

-

IUPAC Name: 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[1]

This compound

-

IUPAC Name: 4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[9]

Physicochemical and Biological Data

The following table summarizes the key quantitative data for Bosutinib and its structural isomer based on available information.

| Property | Bosutinib (Authentic) | This compound | Reference(s) |

| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃ | C₂₆H₂₉Cl₂N₅O₃ | [9][12] |

| Molecular Weight | 530.45 g/mol | 530.45 g/mol | [9][12] |

| Appearance | Off-white to light brown powder | White to off-white powder | [3][9] |

| Melting Point | 116-120 °C | 210-221 °C | [3][9] |

| Purity | ≥98% (HPLC) | ≥98% | [3][9] |

| Biological Target(s) | Src and Abl kinases | Chk1 and Wee1 kinases | [9][10] |

| Biological Activity | Potent inhibitor of CML cell proliferation.[4] | Enhances sensitivity to genotoxic agents by overriding cell cycle checkpoint arrest.[10] |

Experimental Protocols

Differentiating between Bosutinib and its isomer is critical for quality control and research accuracy. The following are key experimental methodologies employed for their characterization.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify Bosutinib and its isomer.

-

Methodology: While specific proprietary methods may vary, a reverse-phase HPLC method is typically used.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., ~254 nm or ~350 nm).

-

Outcome: Due to the difference in polarity and spatial arrangement of the substituents, Bosutinib and its isomer will have different retention times, allowing for their separation and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise chemical structure and differentiate the substitution patterns on the aniline ring.

-

Methodology:

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the dichloromethoxyaniline ring will be distinct for each isomer.

-

¹³C NMR: The chemical shifts of the carbon atoms in the aniline ring will differ, particularly for the carbons bearing the chloro and methoxy substituents.

-

2D NMR (e.g., HSQC, HMBC): These experiments can definitively establish the connectivity between protons and carbons, confirming the substitution pattern. A study by Levinson & Boxer (2012) utilized ¹H-¹³C HSQC spectra to distinguish the two compounds.[13]

-

Single-Crystal X-ray Crystallography

-

Objective: To determine the three-dimensional molecular structure with atomic-level resolution.

-

Methodology:

-

Crystal Growth: Single crystals of each compound are grown from a suitable solvent system.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

-

Structure Solution and Refinement: The electron density map is calculated from the diffraction data, and the atomic positions are determined and refined to yield the final crystal structure. This method provides unambiguous confirmation of the molecular structure.[7]

-

Signaling Pathways and Experimental Workflows

Bosutinib's Primary Mechanism of Action

Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases, which are key components of signaling pathways that drive cell proliferation and survival in certain cancers, particularly Philadelphia chromosome-positive CML.[4][9]

Caption: Mechanism of action of authentic Bosutinib.

Biological Activity of the this compound

The this compound has been shown to act as an inhibitor of the DNA damage checkpoint kinases Chk1 and Wee1.[10] This inhibition can sensitize cancer cells to DNA damaging agents.

Caption: Mechanism of action of the this compound.

Experimental Workflow for Isomer Differentiation

The following diagram illustrates a typical workflow for the identification and characterization of Bosutinib and its isomer.

Caption: Workflow for this compound identification.

Conclusion

The differentiation between Bosutinib and its structural isomer is of paramount importance for ensuring the safety, efficacy, and reproducibility of both clinical and preclinical research. This guide has provided a consolidated overview of the chemical structures, physicochemical properties, and biological activities of both compounds. The detailed experimental protocols and visual workflows serve as a practical resource for scientists in the field. A thorough understanding and application of these analytical techniques are essential for the quality control of Bosutinib and for advancing the development of tyrosine kinase inhibitors.

References

- 1. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Bosutinib | 380843-75-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bosutinib - American Chemical Society [acs.org]

- 9. Bosutinib, structural isomer - LKT Labs [lktlabs.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. veeprho.com [veeprho.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Differentiation of Bosutinib and its Positional Isomer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical structural differences between authentic bosutinib and its positional isomer. The inadvertent synthesis and commercial availability of the incorrect isomer underscore the importance of rigorous analytical characterization in drug development and research. This document provides a comprehensive overview of the structural distinctions, analytical methodologies for their differentiation, and the underlying signaling pathways affected by bosutinib.

Core Structural Differences: Authentic vs. Isomeric Bosutinib

Authentic bosutinib is chemically defined as 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile. A known structural isomer, which has been previously misidentified and sold as bosutinib, differs in the substitution pattern of the dichlorinated methoxyaniline ring. In this isomer, the substituents are arranged as a 3,5-dichloro-4-methoxyanilino group.[1][2] This seemingly subtle change in the placement of the chlorine and methoxy groups on the aniline ring leads to distinct physicochemical and spectroscopic properties.

The primary point of isomerism is the substitution pattern on the aniline moiety, as illustrated below:

-

Authentic Bosutinib: 2,4-dichloro-5-methoxyanilino group

-

Positional Isomer: 3,5-dichloro-4-methoxyanilino group[1]

This difference in substitution impacts the molecule's symmetry and electronic environment, which can be readily detected by various analytical techniques.

Data Presentation: Spectroscopic and Crystallographic Comparison

Quantitative data is essential for the unambiguous identification of authentic bosutinib and its isomer. The following tables summarize key NMR and X-ray crystallographic data.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

| Assignment | Authentic Bosutinib ¹H | Bosutinib Isomer ¹H | Authentic Bosutinib ¹³C | This compound ¹³C |

| Aniline Ring H | 7.34 (s, 1H), 7.55 (s, 1H) | 7.34 (s, 2H) | 112.9, 118.9 | 123.0 (2C) |

| Aniline Ring C-Cl | - | - | 119.5, 128.9 | 134.0 (2C) |

| Aniline Ring C-O | - | - | 150.1 | 152.0 |

| Aniline Ring C-N | - | - | 132.5 | 138.0 |

| Quinoline H-2 | 8.85 (s, 1H) | 8.84 (s, 1H) | 148.2 | 148.1 |

| Quinoline H-5 | 7.85 (s, 1H) | 7.84 (s, 1H) | 108.2 | 108.1 |

| Quinoline H-8 | 7.25 (s, 1H) | 7.24 (s, 1H) | 101.5 | 101.4 |

Data synthesized from Levinson & Boxer, 2012. The most telling difference in the ¹H NMR is the presence of two singlets for the aniline protons in authentic bosutinib versus a single singlet integrating to two protons in the symmetric isomer.

Table 2: X-ray Crystallography Data for Authentic Bosutinib in Complex with Abl Kinase

| Parameter | Value |

| PDB ID | 3UE4 |

| Resolution | 2.42 Å |

| R-Value Work | 0.188 |

| R-Value Free | 0.249 |

| Space Group | P 21 21 21 |

| Unit Cell a, b, c (Å) | 58.2, 88.5, 121.2 |

| Unit Cell α, β, γ (°) | 90, 90, 90 |

Data sourced from RCSB PDB entry 3UE4.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating the differentiation of bosutinib and its isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between authentic bosutinib and its positional isomer based on their distinct NMR spectra.

Methodology:

-

Sample Preparation: Dissolve ~20 mg of the bosutinib sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 or 600 MHz NMR spectrometer.

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

(Optional but recommended) Perform a two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate proton and carbon signals.

-

-

Analysis:

-

In the ¹H NMR spectrum of authentic bosutinib, expect two distinct singlets in the aromatic region corresponding to the two non-equivalent protons on the 2,4-dichloro-5-methoxyanilino ring.

-

For the 3,5-dichloro-4-methoxyanilino isomer, due to its C₂ symmetry, a single singlet integrating to two protons will be observed in the aromatic region for the aniline ring protons.[4]

-

The ¹³C NMR and HSQC spectra will also show a corresponding difference in the number of signals for the aniline ring carbons.

-

High-Performance Liquid Chromatography (HPLC)

Objective: To chromatographically separate authentic bosutinib from its positional isomer.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse plus C18, 4.6 × 250 mm, 5 μm).[5]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[5]

-

Gradient Program:

-

Start with a suitable percentage of Solvent B (e.g., 30%).

-

Increase the percentage of Solvent B over a set period (e.g., to 90% over 15 minutes).

-

Hold at the high percentage for a few minutes.

-

Return to the initial conditions and equilibrate the column.

-

-

Flow Rate: 1 mL/min.[5]

-

Detection: UV detection at a wavelength of 254 nm or 266 nm.[1]

-

Analysis: The different substitution patterns of the isomers will result in slightly different polarities and, therefore, distinct retention times, allowing for their separation and quantification.

X-ray Crystallography

Objective: To determine the three-dimensional structure of bosutinib in complex with its target protein, Abl kinase, to confirm the correct substitution pattern.

Methodology:

-

Protein Expression and Purification: Express and purify the kinase domain of human c-Abl.

-

Complex Formation: Incubate the purified Abl kinase domain with an excess of authentic bosutinib.

-

Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods. Crystals of the Abl:bosutinib complex have been obtained in conditions containing PEG 10K, MES buffer pH 5.5, and ammonium acetate.[6]

-

Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known Abl kinase structure as a search model. Refine the model against the experimental data.

-

Analysis: The resulting electron density map will unambiguously show the positions of the chlorine atoms and the methoxy group on the aniline ring, confirming the identity of the bound ligand as authentic bosutinib.[6]

Fluorescence Binding Assay

Objective: To quantitatively measure the binding affinity of bosutinib and its isomer to Abl kinase.

Methodology:

-

Instrumentation: A fluorescence spectrophotometer.

-

Reagents: Purified Abl kinase domain, bosutinib, and its isomer.

-

Procedure:

-

Prepare a solution of the Abl kinase domain (e.g., 5 nM) in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0).[6]

-

Titrate the kinase solution with increasing concentrations of the inhibitor (bosutinib or its isomer).

-

After each addition, allow the system to equilibrate.

-

Measure the fluorescence emission at 480 nm with an excitation wavelength of 280 nm or 350 nm.[6]

-

-

Analysis: The binding of the inhibitor to the kinase will cause a change in the intrinsic protein fluorescence or the inhibitor's fluorescence.[6] Plot the change in fluorescence against the inhibitor concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd). Both authentic bosutinib and its isomer have been shown to bind tightly to Abl kinase.[6]

Mandatory Visualizations

The following diagrams illustrate key concepts related to bosutinib's mechanism of action and the workflow for its characterization.

Caption: Bosutinib's dual inhibition of BCR-ABL and Src kinases.

Caption: Workflow for the characterization of bosutinib and its isomer.

References

- 1. ijrpc.com [ijrpc.com]

- 2. Bosutinib, structural isomer - LKT Labs [lktlabs.com]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]

- 6. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Technical Guide to 2,4-dichloro-5-methoxy and 3,5-dichloro-4-methoxy Aniline Isomers for Researchers and Drug Development Professionals

Introduction: Substituted anilines are pivotal structural motifs in medicinal chemistry, serving as foundational scaffolds for a diverse array of therapeutic agents. Their utility stems from their versatile chemical reactivity and their ability to engage in specific interactions with biological targets. This in-depth technical guide provides a comparative analysis of two closely related isomers: 2,4-dichloro-5-methoxyaniline and 3,5-dichloro-4-methoxyaniline. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, physicochemical properties, reactivity, and potential applications, with a particular focus on their relevance in drug discovery.

Physicochemical and Spectroscopic Properties

A comparative summary of the key physicochemical and spectroscopic data for the two isomers is presented below. These tables are designed for easy comparison of their fundamental properties.

Table 1: General and Physicochemical Properties

| Property | 2,4-dichloro-5-methoxyaniline | 3,5-dichloro-4-methoxyaniline |

| CAS Number | 98446-49-2[1] | 32407-11-7[2] |

| Molecular Formula | C₇H₇Cl₂NO[1] | C₇H₇Cl₂NO[2] |

| Molecular Weight | 192.04 g/mol [1] | 192.04 g/mol [2] |

| Appearance | Pale brown to dark brown solid[3] | Solid |

| Melting Point | 49.5-51.1 °C[4] | Not available |

| Boiling Point | 290.1±35.0 °C (Predicted) | Not available |

| Solubility | Limited solubility in water; soluble in ethanol, acetone, and dimethylformamide. | Not available |

Table 2: Spectroscopic Data

| Spectroscopic Data | 2,4-dichloro-5-methoxyaniline | 3,5-dichloro-4-methoxyaniline |

| ¹H NMR (DMSO-d₆) | δ = 3.76 (s, 3H), 5.13 (br s, 2H), 6.58 (s, 1H), 7.23 (s, 1H)[4] | No experimental data available. Predicted shifts would show a single aromatic proton singlet and a methoxy group singlet. |

| ¹³C NMR | No experimental data available. | No experimental data available. |

| Mass Spectrum (EI) | m/z (relative abundance) = 191 (100)[4] | No experimental data available. |

| IR Spectrum | Not available. | Not available. |

Synthesis and Experimental Protocols

The synthetic routes to these isomers differ based on the directing effects of the substituents on the aniline ring.

Synthesis of 2,4-dichloro-5-methoxyaniline

A common synthetic pathway to 2,4-dichloro-5-methoxyaniline involves the hydrolysis of an acetamide precursor.[4]

Experimental Protocol: Hydrolysis of N-(2,4-dichloro-5-methoxyphenyl)acetamide [4]

-

Reaction Setup: Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide (100.7 g, 0.43 mol) in a mixture of ethanol (500 g), water (500 g), and concentrated hydrochloric acid (300 g, 3 mol).

-

Reaction Conditions: Stir the suspension and heat to 70 °C for 12 hours to obtain a brown solution.

-

Work-up: After completion of the reaction, evaporate approximately 200 g of ethanol under reduced pressure.

-

Isolation: Cool the remaining mixture to room temperature with stirring. After standing for 2 hours, collect the precipitated solid by filtration.

-

Purification: Wash the solid with water (2 x 200 g) and dry under vacuum at 35 °C to yield 2,4-dichloro-5-methoxyaniline.

Caption: Synthesis workflow for 2,4-dichloro-5-methoxyaniline.

Proposed Synthesis of 3,5-dichloro-4-methoxyaniline

Proposed Experimental Protocol:

-

N-Acetylation of 4-aminophenol: Protect the amino group of 4-aminophenol by acetylation with acetic anhydride to form N-(4-hydroxyphenyl)acetamide (paracetamol).

-

Chlorination: Treat N-(4-hydroxyphenyl)acetamide with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to introduce chlorine atoms at the 3 and 5 positions, yielding N-(3,5-dichloro-4-hydroxyphenyl)acetamide.

-

Methylation: Methylate the hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to give N-(3,5-dichloro-4-methoxyphenyl)acetamide.

-

Hydrolysis: Hydrolyze the acetamide group under acidic or basic conditions to yield 3,5-dichloro-4-methoxyaniline.

Caption: Proposed synthesis of 3,5-dichloro-4-methoxyaniline.

Reactivity and Potential Applications in Drug Development

The reactivity of these aniline isomers is largely governed by the electronic effects of the chloro and methoxy substituents on the aromatic ring and the amino group.

-

Amino Group Reactivity: The amino group in both isomers can undergo typical reactions such as acylation, alkylation, and diazotization. N-acetylation is a common transformation.

-

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic aromatic substitution by the amino and methoxy groups, although this is somewhat attenuated by the deactivating effect of the chlorine atoms. The positions of substitution will be directed by the combined electronic effects of the substituents.

2,4-dichloro-5-methoxyaniline is a key intermediate in the synthesis of Bosutinib , a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. This highlights the importance of this specific substitution pattern for achieving the desired biological activity.

While there is no specific information on the biological activity of 3,5-dichloro-4-methoxyaniline , substituted anilines, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[5] The specific substitution pattern of this isomer could offer unique pharmacological properties that warrant further investigation.

Involvement in Signaling Pathways

The therapeutic effects of many drugs derived from substituted anilines are a result of their interaction with specific cellular signaling pathways. For instance, aniline derivatives can be involved in the modulation of pathways such as the NF-κB and MAPK signaling cascades.

Given that 2,4-dichloro-5-methoxyaniline is a precursor to Bosutinib, a kinase inhibitor, its derivatives are likely to interact with signaling pathways regulated by tyrosine kinases. These pathways are crucial in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

Caption: Generalized tyrosine kinase signaling pathway and inhibition.

Conclusion

2,4-dichloro-5-methoxyaniline and 3,5-dichloro-4-methoxyaniline, while isomeric, present different profiles in terms of available scientific data and established applications. The former is a well-documented and crucial intermediate in the synthesis of an approved anticancer drug, with established synthetic protocols. The latter remains a largely unexplored compound, representing an opportunity for further research into its synthesis, reactivity, and potential biological activities. This guide provides a foundational comparison to aid researchers in navigating the chemical landscapes of these two interesting molecules.

References

Discovery and history of the Bosutinib structural isomer

An In-depth Technical Guide to the Discovery and History of the Bosutinib Structural Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and characterization of a structural isomer of the tyrosine kinase inhibitor, Bosutinib. For a significant period, this isomer was mistakenly identified and studied as authentic Bosutinib, leading to a body of literature that requires careful interpretation. This document details the structural differences between the two molecules, summarizes their respective biological activities, and provides detailed experimental protocols for their synthesis and characterization. The aim is to equip researchers, scientists, and drug development professionals with a thorough understanding of this unique case of mistaken identity in drug discovery and to provide a clear delineation of the properties of both the authentic drug and its isomer.

Introduction: The Case of Mistaken Identity

Bosutinib (SKI-606) is a potent, orally bioavailable, dual inhibitor of the Src and Abl tyrosine kinases.[1] It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2] However, the history of Bosutinib's preclinical research is marked by a significant and widespread error: a structural isomer was inadvertently synthesized and distributed by commercial suppliers, and subsequently used in numerous studies under the assumption that it was authentic Bosutinib.[3]

The discovery of this error was brought to light in a 2012 publication by Levinson and Boxer, who, through crystallographic and spectroscopic analysis, revealed that a compound widely sold as "Bosutinib" had a different substitution pattern on its aniline ring compared to the authentic drug molecule developed by Wyeth (now Pfizer).[3] This finding has significant implications for the interpretation of a substantial portion of the preclinical literature on "Bosutinib" published before this clarification.

This guide will dissect the discovery of this isomer, detail the structural and biological differences between the two compounds, and provide the necessary technical information for researchers to distinguish between them and understand the implications of this historical error.

Structural Elucidation: Bosutinib vs. Its Isomer

The key structural difference between authentic Bosutinib and its isomer lies in the substitution pattern of the dichloro-methoxyaniline moiety.

Table 1: Structural and Chemical Information of Bosutinib and its Isomer

| Feature | Authentic Bosutinib | Bosutinib Structural Isomer |

| IUPAC Name | 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[2] | 4-((3,5-dichloro-4-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile[4] |

| CAS Number | 380843-75-4 | 1391063-17-4[4] |

| Molecular Formula | C₂₆H₂₉Cl₂N₅O₃ | C₂₆H₂₉Cl₂N₅O₃ |

| Molecular Weight | 530.45 g/mol | 530.45 g/mol |

| Chemical Structure |

|

|

The elucidation of this structural discrepancy was achieved through meticulous spectroscopic and crystallographic analysis.

Spectroscopic Characterization

Levinson and Boxer utilized Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between the two compounds. The proton NMR (¹H NMR) spectra of the aromatic region were distinct, revealing a different substitution pattern on the aniline ring.[3]

X-ray Crystallography

The definitive confirmation of the structures came from X-ray crystallography. The crystal structure of the isomer bound to the Abl kinase domain was initially solved, and the electron density map was inconsistent with the 2,4-dichloro-5-methoxy substitution pattern of authentic Bosutinib.[3] Subsequently, the structure of authentic Bosutinib bound to Abl was determined, confirming the correct connectivity.[3]

Biological Activity and Signaling Pathways

Both Bosutinib and its isomer are kinase inhibitors, but their target profiles and potencies differ.

Signaling Pathways Targeted by Authentic Bosutinib

Authentic Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases.[1] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, and Src family kinases (Src, Lyn, Hck).[1][4] By inhibiting these kinases, Bosutinib blocks downstream signaling pathways crucial for cancer cell proliferation and survival, including:

-

PI3K/AKT/mTOR Pathway

-

MAPK/ERK Pathway

-

JAK/STAT3 Pathway

Caption: Signaling pathways inhibited by authentic Bosutinib.

Comparative Biological Activity

Direct, side-by-side comparative studies of the kinase inhibitory profiles of authentic Bosutinib and its structural isomer across a broad panel of kinases are not extensively available in the public domain. The primary study by Levinson and Boxer focused on their binding to Abl kinase. However, some data on the isomer's activity has been reported.

Table 2: Kinase Inhibition Profile of Authentic Bosutinib (Selected Kinases)

| Kinase Target | IC₅₀ (nM) |

| ABL1 | 1.2 |

| SRC | 1.0 |

| LYN | 1.1 |

| HCK | 3.7 |

| BTK | 6.5 |

| TEC | 15 |

| Data compiled from various sources. |

Table 3: Known Biological Activity of the Bosutinib Structural Isomer

| Target/Assay | Value |

| Wee1 (Kd) | 43.7 ± 10.0 nM[1] |

| Wee2 (Kd) | 4.7 ± 2.3 nM[1] |

| HEK293T cell growth (IC₅₀) | 1.6 ± 0.19 µM[1] |

| MM1.S cell growth (IC₅₀) | 3.9 ± 0.50 µM[1] |

| MDA-MB-231 cell growth (IC₅₀) | 1.8 ± 0.061 µM[1] |

It is evident from the available data that the isomer also possesses biological activity, though its target profile appears to be different from that of authentic Bosutinib, with notable affinity for Wee1 and Wee2 kinases.[1] The micromolar IC₅₀ values for cell growth inhibition suggest a lower potency compared to the nanomolar potency of authentic Bosutinib against its primary targets.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the Bosutinib isomer and key analytical and biological assays.

Proposed Synthesis of the Bosutinib Structural Isomer

The synthesis of the this compound can be achieved through a multi-step process, with the key step being the coupling of the quinoline core with the specific 3,5-dichloro-4-methoxyaniline.

Caption: Proposed synthetic workflow for the Bosutinib structural isomer.

Step 1: Synthesis of 3,5-dichloro-4-methoxyaniline

-

Chlorination of p-Aminophenol: To a solution of p-aminophenol in a suitable solvent (e.g., acetic acid), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in stoichiometric amounts. The reaction is typically carried out at room temperature or with gentle heating. Monitor the reaction by TLC. Upon completion, the product, 4-amino-2,6-dichlorophenol, is isolated by precipitation or extraction.

-

Methylation of 4-Amino-2,6-dichlorophenol: Dissolve 4-amino-2,6-dichlorophenol in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃) and a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I). Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC). After cooling, the product, 3,5-dichloro-4-methoxyaniline, is isolated by extraction and purified by column chromatography or recrystallization.

Step 2: Synthesis of the Quinoline Core

The synthesis of the 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile core can be accomplished via several published methods for 4-anilino-3-quinolinecarbonitriles. A common route involves the construction of the quinolone ring followed by chlorination and etherification.

Step 3: Final Coupling

-

Buchwald-Hartwig Amination: In a reaction vessel under an inert atmosphere (e.g., argon), combine 3,5-dichloro-4-methoxyaniline, the 4-chloro-quinoline core from Step 2, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., dioxane or toluene).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to yield the final product, the Bosutinib structural isomer.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative example for determining the IC₅₀ of a compound against a specific kinase.

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The concentrations of the kinase and substrate will depend on the specific enzyme.

-

Prepare a 10 mM stock solution of the test compound (Bosutinib or its isomer) in DMSO. Perform serial dilutions in reaction buffer to create a range of concentrations.

-

-

Assay Procedure:

-

Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase/substrate solution to each well.

-

Add 10 µL of a 25 µM ATP solution to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions.

-

Incubate the plate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate the plate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

-

X-ray Crystallography of a Kinase-Inhibitor Complex

This is a general workflow for determining the crystal structure of a protein-ligand complex.

Caption: General workflow for X-ray crystallography of a protein-inhibitor complex.

-

Protein Expression and Purification: Express the target kinase domain (e.g., Abl) in a suitable expression system (e.g., E. coli) and purify it to homogeneity using chromatography techniques (e.g., affinity and size-exclusion chromatography).

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). Optimize the conditions to obtain diffraction-quality crystals.

-

Crystal Soaking: Soak the protein crystals in a solution containing a high concentration of the inhibitor (Bosutinib or its isomer) for a defined period.

-

X-ray Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution: Process the diffraction data and solve the structure using molecular replacement with a known structure of the kinase domain as a search model.

-

Model Building and Refinement: Build the inhibitor into the electron density map and refine the structure to improve the fit to the experimental data.

-

Structure Validation: Validate the quality of the final model using established crystallographic metrics.

Conclusion and Future Perspectives

The case of the Bosutinib structural isomer serves as a critical reminder of the importance of rigorous analytical characterization of research compounds. The inadvertent use of this isomer in numerous preclinical studies necessitates a careful re-evaluation of the published data. This guide has provided a detailed account of the discovery, structural differences, and known biological activities of both authentic Bosutinib and its isomer. The provided experimental protocols offer a practical resource for researchers working with these compounds.

Future work should focus on a comprehensive, side-by-side comparison of the kinome profiles and pharmacokinetic properties of both isomers to fully understand the biological consequences of this structural difference. Such studies will not only clarify the historical record but may also reveal novel therapeutic potential for the isomer itself, given its distinct target profile. The story of the this compound underscores the pivotal role of analytical chemistry in ensuring the integrity and reproducibility of biomedical research.

References

Unraveling the Biological Nuances: A Technical Guide to the Bosutinib Positional Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib, a potent dual inhibitor of Src and Abl kinases, is a clinically approved therapeutic for chronic myeloid leukemia (CML).[1][2] Its efficacy stems from its ability to target the constitutively active Bcr-Abl fusion protein, a hallmark of CML.[1] However, the landscape of kinase inhibitor research is often complicated by the existence of closely related chemical structures, such as positional isomers, which can exhibit distinct biological activities. This technical guide provides an in-depth exploration of the biological activity of a known positional isomer of bosutinib, offering a comparative analysis to inform future drug discovery and development efforts.

The primary structural difference between bosutinib and its discussed positional isomer lies in the substitution pattern on the anilino ring. Authentic bosutinib is a 4-[(2,4-dichloro-5-methoxyphenyl)amino]quinoline derivative.[2] In contrast, the positional isomer features a 3,5-dichloro-4-methoxyanilino moiety.[3] This seemingly minor alteration has been shown to significantly impact the compound's kinase inhibition profile and cellular effects.

Comparative Biological Activity: A Quantitative Overview

The differential biological activities of bosutinib and its positional isomer (Bos-I) are most evident in their kinase inhibition profiles. While bosutinib is a more potent inhibitor of its primary targets, Src and Abl kinases, its isomer demonstrates greater potency against the cell cycle checkpoint kinases, Chk1 and Wee1. A summary of the available quantitative data is presented below.

Table 1: Comparative Kinase Inhibition of Bosutinib and its Positional Isomer

| Kinase Target | Compound | IC50 (nM) | Reference |

| Src | Bosutinib | 0.0405 ± 0.0195 | [4] |

| Bosutinib Isomer (Bos-I) | 4.13 ± 0.90 | [4] | |

| Abl | Bosutinib | 0.0324 ± 0.024 | [4] |

| This compound (Bos-I) | 0.566 ± 0.0691 | [4] | |

| Wee1 | This compound (Bos-I) | 54.8 ± 12 | [4] |

| Chk1 | This compound (Bos-I) | More potent than Bosutinib | [4] |

Note: A direct IC50 value for bosutinib against Chk1 from a comparative study was not available in the reviewed literature.

Impact on Cellular Signaling Pathways

The distinct kinase inhibition profiles of bosutinib and its isomer translate to differential effects on key cellular signaling pathways.

Bcr-Abl and Src Signaling

Bosutinib potently inhibits the Bcr-Abl and Src signaling cascades, which are crucial for the proliferation and survival of CML cells.[3] This inhibition leads to decreased cell proliferation and the induction of apoptosis.[3] The positional isomer, being a significantly weaker inhibitor of Abl and Src, is expected to have a diminished impact on these pathways.

Cell Cycle Checkpoint Control

The positional isomer's potent inhibition of Chk1 and Wee1 suggests a significant role in disrupting the G2/M cell cycle checkpoint. This checkpoint prevents cells with damaged DNA from entering mitosis. Inhibition of Chk1 and Wee1 can lead to premature mitotic entry and subsequent cell death, a mechanism that can be exploited to sensitize cancer cells to DNA-damaging agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activity of bosutinib and its isomer.

In Vitro Kinase Inhibition Assay (Chk1 and Wee1)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against Chk1 and Wee1 kinases.

Materials:

-

Recombinant human Chk1 or Wee1 kinase

-

Kinase-specific substrate (e.g., CHKtide for Chk1)

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

Test compounds (Bosutinib and its isomer) dissolved in DMSO

-

96-well or 384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: To each well of the assay plate, add the test compound solution.

-

Enzyme Addition: Add the diluted kinase enzyme to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP (or ADP produced) using a detection reagent such as ADP-Glo™.

-

Data Analysis: Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., K562 for CML)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (Bosutinib and its isomer)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, active forms of signaling proteins.

Materials:

-

Cell lysates from treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-CrkL, CrkL, p-STAT5, STAT5)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in lysis buffer, quantify protein concentration, and denature by boiling in Laemmli sample buffer.

-

Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Conclusion

The positional isomer of bosutinib exhibits a distinct biological activity profile compared to the parent compound. While less potent against the primary targets of bosutinib, Src and Abl, the isomer is a more potent inhibitor of the cell cycle checkpoint kinases Chk1 and Wee1. This divergence in activity highlights the critical importance of precise chemical structure in drug design and the potential for isomers to possess novel therapeutic applications. The methodologies and data presented in this guide provide a framework for further investigation into the therapeutic potential of bosutinib isomers and other kinase inhibitors. A thorough understanding of these nuances is essential for the advancement of targeted cancer therapies.

References

The Off-Target Precision: A Technical Guide to the Action of Bosutinib and Its Isomer on Checkpoint Kinases

For Immediate Release

A Deep Dive into the Unforeseen Mechanisms of a Known Kinase Inhibitor, Offering New Perspectives for Cancer Therapy and Drug Development

This technical guide provides an in-depth analysis of the molecular interactions between the tyrosine kinase inhibitor bosutinib, its structural isomer, and the critical cell cycle regulators, checkpoint kinase 1 (Chk1) and Wee1. Intended for researchers, scientists, and professionals in drug development, this document elucidates the off-target effects that present both challenges and opportunities in the application of bosutinib and the design of next-generation kinase inhibitors.

Executive Summary

Bosutinib, an FDA-approved dual inhibitor of Src and Abl kinases, is a cornerstone in the treatment of chronic myeloid leukemia (CML).[1][2] However, research has unveiled a lesser-known facet of its pharmacological profile: the ability of bosutinib and a particular structural isomer (Bos-I) to inhibit the DNA damage checkpoint kinases, Chk1 and Wee1.[3] This off-target activity carries significant implications, as it can induce cancer cells to bypass crucial cell cycle checkpoints, leading to mitotic catastrophe and enhanced sensitivity to DNA-damaging agents. This guide synthesizes the current understanding of this mechanism, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Analysis of Kinase Inhibition

The inhibitory potential of authentic bosutinib and its isomer (Bos-I) against their primary targets and the key checkpoint kinases is summarized below. It is noteworthy that while authentic bosutinib is a more potent inhibitor of its intended targets, Src and Abl, the isomer, Bos-I, demonstrates greater potency against the checkpoint kinases Chk1 and Wee1.[4]

| Compound | Target Kinase | IC50 (nM) | Reference |

| Authentic Bosutinib | Src | 1.2 | [1] |

| Abl | Data Not Available | ||

| Chk1 | Data Not Available | ||

| Wee1 | Data Not Available | ||

| Bosutinib Isomer (Bos-I) | Src | 4130 ± 900 pM | [4] |

| Abl | 566 ± 69.1 pM | [4] | |

| Chk1 | Data Not Available | ||

| Wee1 | 54.8 ± 12 | [4] |

Mechanism of Action on Checkpoint Kinases

The canonical function of the DNA damage response (DDR) is to arrest the cell cycle to allow for DNA repair, thereby maintaining genomic integrity. In many cancer cells with a defective G1 checkpoint (often due to p53 mutations), there is a heightened reliance on the S and G2/M checkpoints, which are primarily regulated by the ATM/ATR and Chk1/Chk2 signaling cascades.[3][5]

Bosutinib and its isomer intervene in this process by directly inhibiting Chk1 and Wee1. Chk1, when activated by ATR in response to DNA damage, phosphorylates and inactivates Cdc25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[5] Wee1 kinase also contributes to cell cycle arrest by directly phosphorylating and inhibiting CDKs.

By inhibiting both Chk1 and Wee1, the bosutinib compounds effectively dismantle the G2/M checkpoint. This forces cells with damaged DNA to prematurely enter mitosis, a lethal event termed mitotic catastrophe. This mechanism of action underlies the observed synergy between bosutinib and DNA-damaging chemotherapeutic agents.

Signaling Pathway Visualization

The following diagrams illustrate the DNA damage response pathway and the points of intervention by bosutinib and its isomer.

Experimental Protocols

The following protocols are representative of the methodologies used to ascertain the inhibitory activity of bosutinib and its isomer on checkpoint kinases.

In Vitro Kinase Assay (Chk1)

This protocol is based on a homogenous, luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human Chk1 enzyme

-

Kinase substrate (e.g., CHKtide peptide)

-

ATP

-

Bosutinib and this compound (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white opaque plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of bosutinib and its isomer in kinase buffer. Prepare a master mix of Chk1 enzyme and substrate in kinase buffer. Prepare a solution of ATP in kinase buffer.

-

Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the inhibitor dilutions (or DMSO for control).

-

Enzyme/Substrate Addition: Add 2 µL of the Chk1 enzyme/substrate master mix to each well.

-

Initiation of Reaction: Add 2 µL of the ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.

-

ATP Generation and Luminescence: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Cell-Based Checkpoint Override Assay

This assay determines the ability of the inhibitors to force cells through the G2/M checkpoint after inducing DNA damage.

Materials:

-

Cancer cell line (e.g., PANC-1, which is p53 mutant)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., gemcitabine)

-

Bosutinib and this compound

-

Propidium iodide (PI)

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed PANC-1 cells in 6-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a DNA damaging agent (e.g., 100 nM gemcitabine) for 24 hours to induce G2/M arrest.

-

Inhibitor Addition: Add bosutinib or its isomer at various concentrations to the media and incubate for an additional 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A decrease in the percentage of cells in G2/M and an increase in the sub-G1 population (indicative of apoptosis) in the presence of the inhibitor demonstrates checkpoint override.

Conclusion and Future Directions

The off-target inhibition of the checkpoint kinases Chk1 and Wee1 by bosutinib and its structural isomer represents a significant finding with dual implications. On one hand, it highlights the potential for unforeseen toxicities and side effects arising from the promiscuity of kinase inhibitors. On the other, it opens up new avenues for therapeutic intervention, particularly in the context of combination therapies with DNA-damaging agents for p53-deficient cancers.

For drug development professionals, these findings underscore the importance of comprehensive kinase profiling early in the discovery pipeline. For researchers and clinicians, the chemosensitizing properties of bosutinib and its isomer warrant further investigation in preclinical and clinical settings. Future work should focus on elucidating the precise structural determinants of this off-target activity to inform the design of more selective and potent checkpoint kinase inhibitors, or, conversely, to design dual-action drugs with optimized polypharmacology. The exploration of bosutinib's utility beyond CML, in cancers where checkpoint abrogation is a viable therapeutic strategy, is a promising area for future research.

References

- 1. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Re-purposing clinical kinase inhibitors to enhance chemosensitivity by overriding checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synergism between bosutinib (SKI-606) and the Chk1 inhibitor (PF-00477736) in highly imatinib-resistant BCR/ABL+ leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Chk1 and Wee1 Kinases by a Bosutinib Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory activity of a structural isomer of Bosutinib against the critical cell cycle checkpoint kinases, Chk1 and Wee1. Bosutinib, an approved tyrosine kinase inhibitor, and its isomer have demonstrated off-target effects on these key regulators of the DNA damage response. This document details the quantitative inhibitory data, experimental methodologies for assessing kinase inhibition, and the underlying signaling pathways. The provided information is intended to support further research and development in the field of oncology and drug discovery.

Introduction

Checkpoint kinase 1 (Chk1) and Wee1 kinase are pivotal regulators of cell cycle progression, ensuring genomic integrity in response to DNA damage.[1][2] Their inhibition represents a promising therapeutic strategy, particularly in cancers with compromised DNA damage response pathways.[3][4] Bosutinib, a dual Src/Abl tyrosine kinase inhibitor, has been identified to have off-target inhibitory effects on Chk1 and Wee1.[5] Notably, a structural isomer of Bosutinib, distinguished by the arrangement of substituents on the aniline ring, has been reported to exhibit more potent inhibition of these checkpoint kinases.[5][6] This guide focuses on the characterization of this Bosutinib isomer as a dual Chk1 and Wee1 inhibitor.

Authentic Bosutinib has the chemical structure 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile.[7] The more potent Chk1 and Wee1 inhibiting isomer has the arrangement 4-(3,5-dichloro-4-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile.[8]

Quantitative Inhibitory Data

The inhibitory potential of the this compound against Chk1 and Wee1 has been quantified through in vitro kinase assays, yielding IC50 values. While specific quantitative data for Chk1 inhibition by the isomer is not consistently reported in the public domain, its enhanced potency compared to the parent compound is noted.

Table 1: In Vitro Inhibitory Activity of this compound against Wee1 Kinase

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | Wee1 | 54.8 ± 12 | [5] |

| This compound | Wee1 | 1600 - 3900 | [6] |

Note: The significant difference in reported IC50 values may be attributable to variations in experimental assay conditions.

Table 2: Comparative in Vitro Inhibitory Activity of Authentic Bosutinib and its Isomer against Primary Targets

| Compound | Target Kinase | IC50 (pM) | Reference |

| Authentic Bosutinib | Src | 40.5 ± 19.5 | [9] |

| This compound | Src | 4130 ± 900 | [9] |

| Authentic Bosutinib | Abl | 32.4 ± 24 | [9] |

| This compound | Abl | 566 ± 69.1 | [9] |

Signaling Pathways

Chk1 and Wee1 in the DNA Damage Response

Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR phosphorylates and activates Chk1.[1][2] Activated Chk1, in turn, phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest.[1] Wee1 also plays a crucial role by directly phosphorylating and inhibiting CDKs, primarily CDK1, to halt cell cycle progression at the G2/M checkpoint.[3][10] The dual inhibition of Chk1 and Wee1 by the this compound can abrogate these critical checkpoints, leading to premature mitotic entry and cell death in cancer cells with damaged DNA.[3][10]

References

- 1. CHK1 and WEE1 inhibition combine synergistically to enhance therapeutic efficacy in acute myeloid leukemia ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergism Through WEE1 and CHK1 Inhibition in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined inhibition of Wee1 and Chk1 gives synergistic DNA damage in S-phase due to distinct regulation of CDK activity and CDC45 loading - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined inhibition of Wee1 and Chk1 as a therapeutic strategy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Bosutinib, structural isomer - LKT Labs [lktlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Combined inhibition of the cell cycle related proteins Wee1 and Chk1/2 induces synergistic anti-cancer effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling of Novel Bosutinib Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosutinib is a potent, orally active, dual inhibitor of the Src and Abl tyrosine kinases.[1] It is clinically approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML), particularly in patients who are resistant or intolerant to prior therapies.[2][3] The development of novel isomers and analogs of existing drugs is a critical strategy in drug discovery to improve efficacy, selectivity, and safety profiles. This technical guide provides a framework for the pharmacological profiling of novel Bosutinib isomers, outlining key experimental protocols and data presentation strategies. While comprehensive comparative data for novel isomers is not yet publicly available, this guide presents the established profile of Bosutinib as a benchmark and details the methodologies required for the evaluation of new chemical entities.

Data Presentation

A crucial aspect of pharmacological profiling is the clear and concise presentation of quantitative data to allow for robust comparison between compounds. The following tables summarize the known inhibitory activities of the parent compound, Bosutinib. These tables should be expanded with data from novel isomers as it becomes available through the experimental protocols outlined in this guide.

Table 1: In Vitro Kinase Inhibitory Activity of Bosutinib

| Kinase Target | IC50 (nM) |

| Src | 1.2 |

| Abl | 1.0 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data presented is for the parent compound, Bosutinib.[4]

Table 2: Anti-proliferative Activity of Bosutinib in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myelogenous Leukemia | Varies by duration (e.g., 250 nM at 48h) |

| Neuroblastoma Cell Lines (e.g., IMR-32, NGP, SH-SY5Y) | Neuroblastoma | Varies by cell line |

IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.[5][6] The specific IC50 values for neuroblastoma cell lines can be found in the cited literature.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate pharmacological profiling of novel compounds. The following sections provide methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel Bosutinib isomers against Src, Abl, and a panel of other relevant kinases.

Materials:

-

Recombinant human Src and Abl kinase domains

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP), [γ-33P]ATP

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

Test compounds (novel Bosutinib isomers and Bosutinib) dissolved in DMSO

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the kinase, peptide substrate, and assay buffer.

-

Add varying concentrations of the test compounds (e.g., 0.1 nM to 10 µM) to the reaction mixture. A DMSO control (vehicle) should be included.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation (MTT) Assay

This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the anti-proliferative activity (IC50) of novel Bosutinib isomers in relevant cancer cell lines (e.g., K562 for CML).

Materials:

-

Cancer cell lines (e.g., K562)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (novel Bosutinib isomers and Bosutinib) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds (e.g., 1 nM to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a DMSO vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.

Signaling Pathways

Bosutinib is known to inhibit the Src/Abl signaling cascade, which in turn affects downstream pathways such as the MAPK/ERK and STAT3 pathways.[7]

Caption: Inhibition of Src/Abl signaling by a novel Bosutinib isomer.

Experimental Workflows

A clear workflow diagram is essential for planning and executing experiments.

Caption: Experimental workflow for pharmacological profiling.

Logical Relationships

Understanding the logical flow of the project is key to its success.

Caption: Logical flow of a drug discovery project.

Conclusion

The pharmacological profiling of novel Bosutinib isomers holds the potential to identify next-generation kinase inhibitors with enhanced therapeutic properties. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for these investigations. While comparative data for novel isomers is currently limited, the established profile of Bosutinib serves as a critical benchmark. Future research should focus on the synthesis and comprehensive evaluation of a diverse range of Bosutinib isomers to elucidate structure-activity relationships and identify lead candidates for further development. The systematic application of the methodologies described herein will be instrumental in advancing our understanding of the therapeutic potential of this important class of kinase inhibitors.

References

- 1. Bosutinib: a second-generation tyrosine kinase inhibitor for chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Therapeutic Role of Bosutinib in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergism between bosutinib (SKI-606) and the Chk1 inhibitor (PF-00477736) in highly imatinib-resistant BCR/ABL+ leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Src family kinase inhibitor bosutinib enhances retinoic acid-induced differentiation of HL-60 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of related compounds and impurities associated with Bosutinib, a dual Src/Abl tyrosine kinase inhibitor. Ensuring the purity and quality of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This document details the known process-related impurities and degradation products of Bosutinib, outlines the analytical methodologies for their identification, and illustrates the key signaling pathways affected by this therapeutic agent.

Overview of Bosutinib and Its Impurities

Bosutinib (marketed as Bosulif) is a potent oral medication approved for the treatment of chronic myeloid leukemia (CML).[1] As with any synthetic pharmaceutical compound, the manufacturing process and subsequent storage can lead to the formation of impurities. These impurities can be broadly categorized as:

-

Process-Related Impurities: Intermediates, by-products, and reagents originating from the synthetic route of Bosutinib.

-

Degradation Products: Compounds formed due to the degradation of the Bosutinib molecule under the influence of light, heat, moisture, or in acidic, basic, and oxidative environments.[2]

Regulatory bodies require stringent control and monitoring of these impurities to ensure the safety and quality of the drug product.

Identified Bosutinib-Related Compounds and Impurities

A number of process-related impurities and degradation products of Bosutinib have been identified and characterized. The following tables summarize these compounds, providing their names, CAS numbers (where available), and molecular formulas.

Table 1: Bosutinib Process-Related Impurities

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Bosutinib Desmethyl Impurity | 2468737-92-8 | C₂₅H₂₇Cl₂N₅O₃ | 516.42 |

| Bosutinib Didesmethyl Impurity | 2468737-94-0 | C₂₄H₂₅Cl₂N₅O₃ | 502.40 |

| Bosutinib Dimer Impurity | N/A | C₄₇H₄₆Cl₄N₈O₆ | 960.74 |

| Bosutinib Impurity 1 | 492444-39-0 | C₁₉H₂₃ClN₄O₂ | 374.87 |

| Bosutinib Impurity 3 | 1460227-29-5 | C₁₈H₁₃Cl₂N₃O₃ | 390.22 |

| Bosutinib Impurity 4 | 380843-12-9 | C₁₉H₁₅Cl₂N₃O₃ | 404.25 |

| 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(piperazin-1-yl)propoxy)quinoline-3-carbonitrile | 380843-81-2 | C₂₅H₂₇Cl₂N₅O₃ | 516.42 |

| Bosutinib Regio Isomer Impurity | 1391063-17-4 | C₂₆H₂₉Cl₂N₅O₃ | 530.45 |

Data sourced from various chemical suppliers.[1][3][4]

Table 2: Bosutinib Degradation Products Identified in Stress Studies

| Degradation Impurity | Stress Condition of Formation |

| DI B-1 to DI B-8 | Basic Hydrolysis, Oxidative (H₂O₂), Photolytic (UV and Visible Light) |

The structures of these degradation products were elucidated using LC-Q-TOF-MS/MS and NMR.[5]

Experimental Protocols for Impurity Identification

The identification and quantification of Bosutinib and its related compounds are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating Bosutinib from its degradation products and process-related impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

-

Column: Agilent ZORBAX Eclipse plus C18 column (4.6 × 250 mm, 5 µm) is a suitable choice.[5]

-

Mobile Phase: A gradient elution using a mixture of:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile[5]

-

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at an appropriate wavelength or MS detection for structural elucidation.

-

Column Temperature: Ambient.

-

Injection Volume: 10-20 µL.

Sample Preparation for Forced Degradation Studies:

-

Acid Hydrolysis: Reflux with 1N HCl at 80°C.

-

Base Hydrolysis: Reflux with 0.1N NaOH at 80°C.

-

Oxidative Degradation: Treat with 30% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug to 60°C.

-

Photolytic Degradation: Expose the drug solution to UV and visible light.

Structural Elucidation using LC-Q-TOF-MS/MS and NMR

For the definitive identification of unknown impurities, high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.

-

LC-Q-TOF-MS/MS: This technique provides accurate mass measurements of the parent ion and its fragments, which helps in proposing the elemental composition and structure of the impurity.[5]

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the complete chemical structure of the isolated impurity.[5]

Visualization of Key Pathways and Workflows

Bosutinib Signaling Pathway

Bosutinib is a dual inhibitor of Src and Abl tyrosine kinases. Its mechanism of action involves blocking the phosphorylation of these kinases, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival in cancer cells. The following diagram illustrates the primary signaling pathways affected by Bosutinib.

Caption: Bosutinib inhibits Src and Abl, blocking downstream signaling pathways.

Experimental Workflow for Impurity Identification

The logical flow for the identification and characterization of Bosutinib impurities is depicted in the following diagram.

References

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC-Q-TOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Bosutinib Stress Degradation Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stress degradation behavior of Bosutinib, a potent dual inhibitor of BCR-ABL and Src family kinases. Understanding the degradation pathways and the resulting products is critical for ensuring the quality, safety, and efficacy of Bosutinib drug products. This document details the experimental protocols for forced degradation studies, summarizes the identified degradation products, and presents the primary signaling pathways of Bosutinib. While quantitative data on the percentage of each degradation product is not publicly available, this guide provides a thorough qualitative analysis based on existing literature.